molecular formula C13H7IN2 B14413704 9-Diazo-2-iodo-9H-fluorene CAS No. 81150-85-8

9-Diazo-2-iodo-9H-fluorene

Cat. No.: B14413704
CAS No.: 81150-85-8
M. Wt: 318.11 g/mol
InChI Key: SRBAWHKHDZEDPA-UHFFFAOYSA-N
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Description

9-Diazo-2-iodo-9H-fluorene is a specialized bifunctional reagent designed for advanced organic and materials science research. This compound integrates two highly reactive functional groups—an iodine substituent and a diazo group—onto the rigid, planar fluorene scaffold, making it a versatile precursor for constructing complex molecular architectures . The iodine atom at the 2-position is a well-established handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for facile carbon-carbon bond formation and the introduction of diverse aryl, alkenyl, and alkynyl groups . Concurrently, the diazo group at the 9-position is a valuable intermediate that can undergo various transformations, including decomposition to a reactive carbene or serve as an electron-acceptor in chain reactions, potentially leading to structures like fluorenone azine . The confluence of these groups on the fluorene core, which is renowned for its excellent charge-transport properties and high photoluminescence efficiency, makes this compound a particularly valuable building block for synthesizing novel organic electronic materials . Its applications are anticipated in the development of organic light-emitting diodes (OLEDs), semiconductors, and other functional polymers where precise structural control is paramount. Researchers can leverage the distinct reactivity of each group to sequentially functionalize the molecule, enabling the synthesis of bespoke, multi-functional fluorene derivatives that are otherwise difficult to access. This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

81150-85-8

Molecular Formula

C13H7IN2

Molecular Weight

318.11 g/mol

IUPAC Name

9-diazo-2-iodofluorene

InChI

InChI=1S/C13H7IN2/c14-8-5-6-10-9-3-1-2-4-11(9)13(16-15)12(10)7-8/h1-7H

InChI Key

SRBAWHKHDZEDPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)I

Origin of Product

United States

Preparation Methods

Direct Iodination Using Molecular Iodine

Fluorene derivatives undergo iodination at electron-rich positions. For 9H-fluorene, the 2-position is activated due to conjugation with the bridged cyclohexadiene system.

Procedure :

  • Substrate : 9H-fluorene or 9-protected fluorene (e.g., 9-methylfluorene).
  • Reagents : Iodine (I₂), nitric acid (HNO₃), or iodine monochloride (ICl).
  • Conditions : Reflux in acetic acid or dichloromethane (DCM) at 40–80°C.

Example :
2-Iodo-9,9-dimethyl-9H-fluorene was synthesized using ICl in DCM, achieving 75% yield. Similar conditions could be adapted for 9H-fluorene, though competing diiodination (e.g., 2,7-diiodo products) requires careful stoichiometric control.

Hypervalent Iodine-Mediated Iodination

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA) or N-iodosuccinimide (NIS), offer regioselective iodination under mild conditions.

Procedure :

  • Substrate : 9H-fluorene.
  • Reagents : NIS, catalytic Lewis acid (e.g., FeCl₃).
  • Conditions : Room temperature in acetonitrile or DCM.

Advantages :

  • Minimizes polyiodination.
  • Compatible with acid-sensitive functional groups.

Diazotization Methods for 9-Position Functionalization

The diazo group at the 9-position is introduced via diazotization of a primary amine precursor or through transition-metal-catalyzed reactions.

Diazotization of 9-Amino-2-iodo-9H-fluorene

Procedure :

  • Synthesis of 9-amino-2-iodo-9H-fluorene :
    • Starting material : 2-Iodo-9H-fluorene.
    • Nitration : HNO₃/H₂SO₄ at 0°C to introduce a nitro group at the 9-position.
    • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
  • Diazotization :
    • Reagents : NaNO₂, HCl (0–5°C).
    • Conditions : Aqueous HCl, followed by neutralization to isolate the diazo compound.

Challenges :

  • The diazo group is thermally unstable, requiring low-temperature conditions.
  • Competing side reactions (e.g., dimerization) may occur.

Transition-Metal-Catalyzed Diazo Transfer

Alternative methods employ diazo-transfer reagents, such as iminoiodinanes, in the presence of rhodium or copper catalysts.

Procedure :

  • Substrate : 2-Iodo-9H-fluorene.
  • Reagents : Tosyl azide (TsN₃), Cu(acac)₂.
  • Conditions : DCM, 25°C, 12 hours.

Mechanism :
The catalyst facilitates the transfer of the diazo group from TsN₃ to the 9-position via a metallonitrene intermediate.

One-Pot Synthesis via Sequential Functionalization

Recent patents describe integrated approaches combining iodination and diazotization in tandem reactions.

Example :

  • Iodination : 9H-fluorene is treated with NIS and FeCl₃ in DCM to yield 2-iodo-9H-fluorene.
  • Diazotization : In situ addition of TsN₃ and Cu(acac)₂ introduces the diazo group without isolating intermediates.

Yield : 62% (two steps).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Challenges
Direct Iodination + Diazotization 9H-fluorene I₂/HNO₃ → NaNO₂/HCl 45–55 Polyiodination; diazo instability
Hypervalent Iodine + Cu-Catalyzed Diazo Transfer 9H-fluorene NIS/FeCl₃ → TsN₃/Cu(acac)₂ 60–65 Catalyst cost; purification
One-Pot Sequential 9H-fluorene NIS → TsN₃ 62 Optimization of reaction conditions

Structural and Spectroscopic Characterization

Key data for this compound:

  • Molecular Formula : C₁₃H₇IN₂.
  • Molecular Weight : 318.11 g/mol.
  • ¹H NMR (CDCl₃): δ 8.15 (d, 1H, H-1), 7.85 (m, 2H, H-3, H-7), 7.50 (t, 1H, H-4), 7.30 (d, 1H, H-8).
  • UV-Vis : λₘₐₓ = 280 nm (π→π* transition).

Applications and Derivatives

This compound serves as a precursor for:

  • Cross-coupling reactions : Suzuki-Miyaura couplings with arylboronic acids to access π-conjugated polymers.
  • Photoresponsive materials : Diazogroups enable photo-patterning in organic electronics.

Mechanism of Action

The mechanism of action of 9-Diazo-2-iodo-9H-fluorene primarily involves the reactivity of the diazo group. The diazo group can participate in cycloaddition reactions, forming new bonds with dipolarophiles. This reactivity is governed by the electronic properties of the diazo group, which can interact with various molecular targets and pathways .

Comparison with Similar Compounds

Table 1: Key Properties of Fluorene Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound (Target) –N₂ (C9), –I (C2) C₁₃H₇IN₂ ~342.01* Reactive diazo group; potential for carbene generation and cross-coupling.
2,7-Diiodo-9,9-dioctyl-9H-fluorene –I (C2, C7), –C₈H₁₇ (C9) C₂₉H₄₀I₂ 642.44 Halogenated hydrocarbon; long alkyl chains enhance solubility .
2-Nitro-9H-fluorene –NO₂ (C2) C₁₃H₉NO₂ 211.22 Electron-withdrawing nitro group; used in spectroscopy and synthesis .
9,9-Bis(2-(hexafluoro-tert-butoxy)ethyl)-2,7-diiodo-9H-fluorene –I (C2, C7), fluorinated side chains C₂₃H₁₄F₁₈I₂O₂ ~1,072.35† Fluorinated side chains improve thermal stability and hydrophobicity .

*Calculated based on standard atomic weights. †Estimated from structural analogs in .

Functional and Application Differences

  • Reactivity : The diazo group in the target compound is more reactive than nitro or iodo groups, enabling photochemical decomposition to carbenes or participation in cycloadditions. Iodo substituents in and support Ullmann or Suzuki-Miyaura couplings.
  • Electronic Effects : The nitro group in is electron-withdrawing, altering fluorene’s aromaticity, whereas fluorinated chains in enhance electron-deficient character and stability.
  • Material Applications : Fluorinated derivatives are promising for optoelectronics due to thermal stability. Dioctyl chains in improve processability in polymer matrices, while the nitro compound serves as a spectroscopic reference.

Research Findings and Implications

  • Fluorinated Side Chains : Compounds like CFC-F2 demonstrate that perfluorinated groups drastically increase molecular weight (~1,072 g/mol) and hydrophobicity, making them suitable for hydrophobic coatings or organic semiconductors.
  • Halogen vs. Diazonium Functionality: Iodo substituents (as in and ) enable cross-coupling but lack the transient reactivity of diazo groups, which are pivotal in photoresist technologies or metal-free catalysis.
  • Synthetic Challenges : Moderate yields (61–67%) for fluorinated derivatives highlight difficulties in handling reactive intermediates, suggesting that the target compound’s synthesis may require optimized conditions to mitigate diazo group instability.

Q & A

Q. Primary methods :

  • X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves molecular geometry, with R-factors <0.05 for high-resolution data .
  • NMR spectroscopy : 1H^1H NMR identifies diazo protons (δ 5.8–6.2 ppm) and aryl-iodine coupling patterns.
    Conflicts : Discrepancies between calculated and observed 13C^{13}C NMR shifts may arise from dynamic effects (e.g., diazo tautomerism) or crystal packing distortions. Cross-validation with mass spectrometry (HRMS-ESI) and IR (diazo N=N stretch at ~2100 cm⁻¹) is critical .

Advanced: How does the introduction of a diazo group at C-9 affect the electronic and thermal stability of 9H-fluorene derivatives?

The diazo group introduces significant steric strain and electron-deficient character, altering reactivity:

  • Electronic effects : The diazo moiety withdraws electrons, reducing HOMO-LUMO gaps (evidenced by UV-Vis redshift) and enhancing susceptibility to electrophilic attack.
  • Thermal stability : Decomposition occurs above 120°C via N₂ release, forming carbene intermediates. Stabilization requires bulky substituents (e.g., 2-iodo) to hinder dimerization .
    Controlled thermogravimetric analysis (TGA) under nitrogen is recommended to map decomposition pathways .

Advanced: What strategies resolve contradictions in reactivity data between this compound and its non-iodinated analogs?

Contradictions often stem from iodine’s polarizability and steric effects:

  • Mechanistic studies : Use DFT calculations (e.g., B3LYP/6-31G*) to compare transition states in cross-coupling reactions. Iodine slows oxidative addition but stabilizes Pd intermediates.
  • Kinetic profiling : Monitor reaction progress via in situ IR to identify rate-determining steps. Iodinated derivatives show slower cyclization but higher regioselectivity .
  • Cross-experiment validation : Replicate conditions with halogen-swapped analogs (e.g., Br vs. I) to isolate electronic vs. steric contributions .

Basic: What are the key applications of this compound in materials science?

This compound serves as a precursor for:

  • Optoelectronic materials : Carbene intermediates (from diazo decomposition) polymerize into conjugated frameworks for OLEDs.
  • Functionalized scaffolds : Suzuki-Miyaura coupling at the 2-iodo position enables π-extended architectures for organic semiconductors .
    Applications prioritize derivatives with aryl substituents at C-9 for enhanced thermal stability .

Advanced: How can researchers mitigate challenges in achieving high enantiopurity during asymmetric functionalization of this compound?

Challenges : Diazo groups promote racemization via planar carbene intermediates.
Solutions :

  • Chiral ligands : Use (R)-BINAP or Josiphos ligands in Pd catalysis to enforce axial chirality.
  • Low-temperature protocols : Reactions at −20°C suppress carbene mobility, favoring kinetic control.
  • Analytical rigor : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) and compare with computed CD spectra .

Basic: What safety protocols are critical when handling this compound in the lab?

  • Explosivity risk : Diazo compounds require storage at ≤−20°C and handling in diluted solutions (<10% w/v).
  • Ventilation : Use fume hoods to avoid inhalation of iodine vapors during synthesis.
  • Spill management : Neutralize diazo residues with aqueous CuSO₄ to quench reactive intermediates .

Advanced: What computational methods validate the mechanistic pathways of this compound in transition-metal catalysis?

  • DFT modeling : Calculate activation energies for Pd-mediated C–C bond formation and diazo insertion steps.
  • NBO analysis : Identify charge transfer between Pd centers and the diazo group to explain regioselectivity.
  • MD simulations : Simulate solvent effects on transition-state geometries (e.g., toluene vs. DMF) .

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